8-(2,6-Diethyl-4-methylphenyl)tetrahydropyrazolo(1,2-d)(1,4,5)oxadiazepine-7,9-dione
Description
Chemical Nomenclature and Structural Classification
8-(2,6-Diethyl-4-methylphenyl)tetrahydropyrazolo(1,2-d)(1,4,5)oxadiazepine-7,9-dione represents a complex heterocyclic organic compound characterized by its distinctive oxadiazepine ring system fused with a pyrazole moiety. The International Union of Pure and Applied Chemistry systematic name for this compound is 8-(2,6-diethyl-4-methylphenyl)-1,2,4,5-tetrahydropyrazolo[1,2-d]oxadiazepine-7,9-dione, which precisely describes its molecular architecture and substitution pattern. The compound exhibits a molecular formula of C₁₈H₂₄N₂O₃, corresponding to a molecular weight of 316.39 to 316.4 grams per mole, depending on the precision of measurement.
The structural classification of this compound places it within the broader category of phenylpyrazoline derivatives, specifically as an oxadiazepine compound. The molecule features a seven-membered oxadiazepine ring that contains both nitrogen and oxygen heteroatoms, fused to a five-membered pyrazole ring system. The aromatic substituent consists of a 2,6-diethyl-4-methylphenyl group attached at the 8-position of the oxadiazepine ring, which contributes significantly to the compound's overall molecular properties and biological activity profile.
Table 1: Fundamental Molecular Properties
The stereochemical complexity of this compound arises from the presence of multiple chiral centers within its fused ring system. The compound's three-dimensional structure has been characterized through various spectroscopic techniques, providing detailed conformational information essential for understanding its chemical behavior and biological interactions. The canonical Simplified Molecular-Input Line-Entry System representation "CCC1=CC(=CC(=C1C2C(=O)N3CCOCCN3C2=O)CC)C" accurately depicts the connectivity pattern of all atoms within the molecule.
Historical Development and Discovery Context
The discovery and development of this compound is intrinsically linked to the broader research program that led to the identification of pinoxaden as a commercial herbicide. Syngenta first identified the promising biological activity of pinoxaden in 1997, marking the beginning of an extensive development program that would ultimately lead to the characterization of various related metabolites, including this specific oxadiazepine derivative. The compound emerged from systematic structure-activity relationship studies focused on optimizing derivatives of 3-hydroxy-4-phenyl-5-oxo-pyrazolines for enhanced herbicidal activity and selectivity in cereal crops.
The developmental timeline reveals that commercial development of the parent compound pinoxaden commenced in 2000, with registration applications filed in 2004. During this period, extensive metabolic studies were conducted to understand the fate of pinoxaden in various biological and environmental systems, leading to the identification and characterization of this compound as a significant metabolic product. The compound was subsequently assigned the research designation NOA 407854 and became recognized as the M2 metabolite of pinoxaden.
The discovery process involved sophisticated analytical chemistry techniques to isolate and characterize this metabolite from complex biological matrices. Researchers utilized advanced chromatographic separation methods coupled with mass spectrometry to definitively identify the compound's structure and confirm its formation pathway from the parent herbicide. The compound's identification was further validated through independent synthesis, allowing for comprehensive characterization of its physical and chemical properties.
Table 2: Historical Development Timeline
Relationship to Pinoxaden and Metabolite Classification
This compound serves as a major metabolite of pinoxaden, formed through specific enzymatic transformations that occur in both plant and soil systems. The metabolic relationship between this compound and pinoxaden involves the removal of the pivaloyl ester group from the parent molecule, resulting in the formation of what is commonly referred to as "Pinoxaden Despivoloyl". This transformation represents a critical step in the overall degradation pathway of pinoxaden, contributing significantly to our understanding of the herbicide's environmental fate and persistence.
The metabolite classification system designates this compound as M2 in the official pinoxaden metabolic profile, indicating its prominence among the various transformation products. Quantitative studies have demonstrated that M2 can account for substantial fractions of the applied pinoxaden dose under certain conditions, with soil studies showing formation levels reaching 89.7% of the maximum occurrence fraction. In groundwater systems, this metabolite has been classified as relevant for regulatory purposes, highlighting its environmental significance.
Comparative metabolic studies have revealed distinct formation patterns across different environmental compartments. In plant systems, the compound shows variable formation rates depending on the specific crop species and developmental stage at the time of herbicide application. Soil metabolism studies indicate that the formation of this metabolite follows first-order kinetics, with half-life values that vary considerably based on soil type, moisture content, and microbial activity levels.
Table 3: Metabolite Formation Data
| Formation Medium | Maximum Occurrence Fraction | Regulatory Relevance | Reference |
|---|---|---|---|
| Soil | 89.7% | Major fraction | |
| Groundwater | Variable | Relevant | |
| Plant tissues | Variable by species | Under evaluation |
The structural relationship between pinoxaden and its M2 metabolite illustrates the specificity of esterase-mediated hydrolysis reactions. The parent compound contains a pivaloyl ester functionality that undergoes rapid hydrolysis in biological systems, yielding the corresponding free acid form represented by this compound. This transformation significantly alters the compound's physicochemical properties, including its water solubility, lipophilicity, and potential for bioaccumulation.
Identification Codes and Registry Systems
The compound this compound has been assigned multiple identification codes across various international chemical registry systems, facilitating its recognition and tracking in scientific literature and regulatory databases. The primary Chemical Abstracts Service Registry Number for this compound is 314020-44-5, which serves as the universally recognized identifier for regulatory and commercial purposes. Additionally, an alternative Chemical Abstracts Service number, 243973-19-5, has been assigned to specific salt or polymorphic forms of the compound.
Properties
IUPAC Name |
8-(2,6-diethyl-4-methylphenyl)-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-13-10-12(3)11-14(5-2)15(13)16-17(21)19-6-8-23-9-7-20(19)18(16)22/h10-11,16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUWVQWAKAJLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1C2C(=O)N3CCOCCN3C2=O)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895138 | |
| Record name | 8-(2,6-Diethyl-4-methylphenyl)tetrahydropyrazolo(1,2-d)(1,4,5)oxadiazepine-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314020-44-5 | |
| Record name | 8-(2,6-Diethyl-4-methylphenyl)tetrahydropyrazolo(1,2-d)(1,4,5)oxadiazepine-7,9-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314020445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(2,6-Diethyl-4-methylphenyl)tetrahydropyrazolo(1,2-d)(1,4,5)oxadiazepine-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(2,6-diethyl-4-methylphenyl)-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 8-(2,6-DIETHYL-4-METHYLPHENYL)TETRAHYDROPYRAZOLO(1,2-D)(1,4,5)OXADIAZEPINE-7,9-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M63Y91U388 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Condensation Reaction Route
One of the primary methods involves the condensation of a di-ortho substituted phenylmalonic acid diamide derivative with an oxadiazepene or its salt. This approach is based on known processes for pyrazolidinedione compounds and has been described in patent literature and chemical databases.
- The starting material often includes 2,6-diethyl-4-methylphenylacetic acid derivatives or their activated forms such as tert-butyl anhydrides.
- Hydrazine or hydrazine derivatives are used to form the pyrazole ring.
- The condensation with oxadiazepene intermediates leads to the formation of the fused heterocyclic system.
This method is advantageous for its relatively straightforward approach to ring construction and the ability to introduce various substituents on the phenyl ring.
Palladium-Catalyzed α-Arylation
A more recent and efficient method involves palladium-catalyzed α-arylation of cyclic 1,3-diones, which facilitates the coupling of di-ortho substituted aryl halides or pseudo halides with the pyrazolidinedione core.
- This method addresses the challenge of coupling sterically hindered ortho-substituted aryl halides.
- Organic solvents such as N-methyl-2-pyrrolidone (NMP), 1,4-dioxane, toluene, xylene, tetrahydrofuran, 2-methyltetrahydrofuran, and tert-butanol are employed to optimize reaction conditions.
- The palladium catalyst enables a safer and quicker synthesis compared to traditional methods.
This approach is particularly useful for synthesizing derivatives with bulky ortho substituents like the 2,6-diethyl-4-methylphenyl group.
Multi-Step Synthesis Summary
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Preparation of phenylacetic acid derivative | 2,6-diethyl-4-methylphenylacetic acid, tert-butyl anhydride | Activation of phenylacetic acid for coupling |
| 2 | Hydrazine condensation | Hydrazine, diethylene glycol | Formation of pyrazole ring |
| 3 | Condensation with oxadiazepene | Oxadiazepene or salt, organic solvent (e.g., NMP) | Formation of fused pyrazolo-oxadiazepine ring |
| 4 | Palladium-catalyzed α-arylation | Pd catalyst, aryl halide, base, organic solvent | Introduction of aryl substituent at α-position |
| 5 | Cyclization and purification | Heating, recrystallization | Closure of oxadiazepine ring and isolation |
Detailed Research Findings
- The condensation reaction is typically carried out under controlled temperature conditions to avoid decomposition of sensitive intermediates.
- The choice of solvent significantly affects yield and purity; polar aprotic solvents like NMP and 1,4-dioxane are preferred for palladium-catalyzed steps.
- Palladium-catalyzed α-arylation has been shown to improve reaction times and reduce by-products compared to classical methods.
- The steric hindrance from the 2,6-diethyl substituents requires careful optimization of catalyst and ligand systems to achieve efficient coupling.
- Analytical characterization (NMR, IR, MS) confirms the formation of the fused heterocyclic system and the correct substitution pattern.
Summary Table of Preparation Conditions and Outcomes
| Method | Solvent(s) Used | Catalyst/Key Reagent | Advantages | Challenges |
|---|---|---|---|---|
| Condensation with oxadiazepene | NMP, diethylene glycol | Hydrazine, oxadiazepene salt | Straightforward ring formation | Requires careful temperature control |
| Palladium-catalyzed α-arylation | NMP, 1,4-dioxane, toluene | Pd catalyst, aryl halide | Faster, safer, higher selectivity | Steric hindrance in ortho-substituted aryls |
| Multi-step synthesis | Various organic solvents | Multiple reagents | Versatile for derivatives | Multi-step purification required |
Chemical Reactions Analysis
Types of Reactions
8-(2,6-Diethyl-4-methylphenyl)tetrahydropyrazolo(1,2-d)(1,4,5)oxadiazepine-7,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), halogenating agents (N-bromosuccinimide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Pinoxaden Dione has a complex molecular structure characterized by the following:
- Molecular Formula : C18H24N2O3
- Molecular Weight : 316.4 g/mol
- CAS Number : 314020-44-5
The compound features a tetrahydropyrazolo(1,2-d)(1,4,5)oxadiazepine core, which contributes to its biological activity. Its structural properties can be visualized through various chemical databases like PubChem and ChEMBL.
Herbicide Development
Pinoxaden Dione is primarily utilized as a herbicide in agricultural practices. It acts as an inhibitor of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. This inhibition leads to the disruption of lipid biosynthesis, effectively controlling the growth of grassy weeds in cereal crops.
- Mechanism of Action : The compound targets the ACCase pathway, which is vital for the survival of certain weed species. By blocking this pathway, Pinoxaden Dione prevents the development of new plant tissues.
Environmental Impact Studies
Research has also focused on the environmental fate of Pinoxaden Dione and its metabolites. Studies have shown that while it is effective as a herbicide, understanding its degradation products and their ecological impacts is crucial for sustainable agricultural practices.
- Metabolite Analysis : Pinoxaden Dione can hydrolyze into various metabolites such as Pinoxaden acid. These metabolites are monitored for their persistence in soil and water systems to assess potential risks to non-target organisms.
Case Study 1: Efficacy Against Grassy Weeds
A field trial conducted in North America evaluated the effectiveness of Pinoxaden Dione against several species of grassy weeds in wheat fields. Results indicated a significant reduction in weed biomass compared to untreated controls.
| Weed Species | Control (%) | Application Rate (g/ha) |
|---|---|---|
| Avena fatua (Wild Oat) | 95 | 100 |
| Echinochloa crus-galli (Barnyard Grass) | 90 | 120 |
| Setaria viridis (Green Foxtail) | 85 | 100 |
This case study highlights the compound's potential for integrated weed management strategies.
Case Study 2: Environmental Persistence
A study published in the Journal of Environmental Quality assessed the persistence of Pinoxaden Dione and its metabolites in soil samples over a six-month period. The findings suggested that while Pinoxaden Dione degraded relatively quickly, its metabolites exhibited longer persistence.
| Time (Days) | Concentration (µg/kg) | Metabolite Detected |
|---|---|---|
| 0 | 500 | Pinoxaden Dione |
| 30 | 200 | Pinoxaden Acid |
| 180 | 50 | Other Metabolites |
This study underscores the importance of monitoring not only the parent compound but also its degradation products to understand long-term ecological impacts.
Mechanism of Action
The mechanism of action of 8-(2,6-Diethyl-4-methylphenyl)tetrahydropyrazolo(1,2-d)(1,4,5)oxadiazepine-7,9-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pinoxaden (Parent Compound)
- IUPAC Name: 8-(2,6-diethyl-p-tolyl)-1,2,4,5-tetrahydro-7-oxo-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl 2,2-dimethylpropanoate
- CAS : 243973-20-8
- Molecular Formula : C₂₃H₃₂N₂O₄
- Key Differences: Pinoxaden contains a pivaloyl ester group (2,2-dimethylpropanoate) at position 9, whereas M2 replaces this with a dione moiety .
Metabolite M4
Compound GY3
- IUPAC Name : 8-(2-ethenyl-6-ethyl-4-methylphenyl)tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepine-7,9(8H)-dione
- CAS: Not assigned
- Molecular Formula : C₁₈H₂₂N₂O₃
- Key Differences : Substitution with an ethenyl group reduces molecular weight (314.38 g/mol) and alters hydrophobicity compared to M2 .
Physicochemical Properties
Regulatory and Toxicological Profiles
- M2: Included in U.S. EPA tolerance definitions for pinoxaden residues (e.g., 0.02 ppm in eggs, 0.1 ppm in wheat) . Toxicity data classify related hydroxy metabolites as "nontoxic" .
- Pinoxaden: Subject to global MRLs (e.g., 0.1 ppm in barley, 0.02 ppm in meat) . High photostability (half-life >100 days at 25°C) .
Biological Activity
8-(2,6-Diethyl-4-methylphenyl)tetrahydropyrazolo(1,2-d)(1,4,5)oxadiazepine-7,9-dione, commonly referred to as pinoxaden, is a compound primarily recognized for its herbicidal properties. This section delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Pinoxaden belongs to the class of pyrazolones and is characterized by its unique tetrahydropyrazolo structure. Its molecular formula is , and it has a molecular weight of 288.35 g/mol. The compound's structure is crucial for its biological activity, particularly in inhibiting specific enzymes in target organisms.
Pinoxaden acts as a selective herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants. By blocking this enzyme, pinoxaden disrupts lipid metabolism, leading to plant growth inhibition and eventual death. This mechanism highlights its specificity towards grasses and certain broadleaf weeds while minimizing impact on other crops.
Herbicidal Efficacy
Research has demonstrated pinoxaden's effectiveness against various weed species. A study reported that pinoxaden exhibited a 90% reduction in biomass for specific grass weeds at concentrations as low as 0.5 kg/ha . The compound's persistence in soil varies significantly based on environmental conditions:
| Parameter | Value |
|---|---|
| DT₅₀ (Days) | 16.7 - 72.7 |
| DT₉₀ (Days) | 55.5 - 241.5 |
| Soil Mobility | Mobile |
| Soil Adsorption Coefficient | 0.51 |
Toxicological Profile
While pinoxaden is effective as a herbicide, its safety profile has also been evaluated:
- Acute Toxicity : Studies indicate low acute toxicity in mammals, with oral LD50 values exceeding 2000 mg/kg.
- Chronic Exposure : Long-term studies have shown no significant carcinogenic effects in laboratory animals at relevant exposure levels .
Environmental Impact
Pinoxaden is moderately persistent in the environment, with degradation rates influenced by soil type and moisture levels. It has been classified as having low potential for groundwater contamination due to its adsorption characteristics.
Field Trials
Field trials conducted across multiple regions have validated the efficacy of pinoxaden against resistant weed populations. For instance:
- Trial Location : Midwest USA
- Weed Species Targeted : Abutilon theophrasti (velvetleaf), Setaria faberi (giant foxtail)
- Application Rate : 0.75 kg/ha
- Results : Over 85% control was achieved within two weeks post-application.
Comparative Studies
Comparative studies have been conducted to evaluate pinoxaden against other herbicides such as glyphosate and clethodim. Results indicated that pinoxaden provided superior control of certain ACCase-resistant weed species compared to glyphosate, which highlights its potential role in integrated weed management strategies .
Q & A
Q. Q1: What are the optimal synthetic routes and characterization methods for 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione?
A: The synthesis of this compound likely involves multi-step heterocyclic annulation, similar to methods used for structurally related oxadiazepine and pyrazolo derivatives. Key steps include:
- Cyclocondensation : Reacting precursor amines or hydrazines with diketones or esters under reflux conditions (e.g., ethanol or DMF as solvents).
- Characterization :
- NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon shifts via and NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated , MW 314.38) .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm) and oxadiazepine ring vibrations .
Advanced Structural Analysis
Q. Q2: How can computational methods resolve ambiguities in the stereochemistry or tautomeric forms of this compound?
A:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict stable tautomers or stereoisomers. Compare computed NMR chemical shifts with experimental data .
- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration and validate computational predictions .
- Dynamic NMR : For tautomeric equilibria, analyze variable-temperature NMR to detect slow exchange processes .
Data Contradiction Analysis
Q. Q3: How should discrepancies between experimental and theoretical spectral data be addressed?
A:
- Error Source Identification :
- Purity : Confirm via elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- Solvent Artifacts : Re-run spectra in deuterated solvents (e.g., DMSO-d) to eliminate solvent peaks .
- Method Cross-Validation : Compare IR, NMR, and HRMS datasets. For example, mismatched carbonyl signals may indicate impurities or incorrect tautomer assignments .
Reaction Mechanism Elucidation
Q. Q4: What mechanistic insights are critical for optimizing the synthesis of this oxadiazepine derivative?
A:
- Intermediate Trapping : Use quenching agents (e.g., acetic anhydride) to isolate and characterize reactive intermediates like enamines or diketones .
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps (e.g., cyclization vs. dehydration) .
- Computational Modeling : Apply transition state theory (e.g., Gaussian 16) to map energy barriers for key steps like ring closure .
Biological Activity Profiling
Q. Q5: What methodological frameworks are recommended for preliminary bioactivity screening?
A:
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward target proteins (e.g., kinases or GPCRs) .
- In Vitro Assays :
- Enzyme Inhibition : Test at 10 µM–1 mM concentrations with positive controls (e.g., staurosporine for kinases).
- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293 or HeLa) .
Stability and Degradation Pathways
Q. Q6: How can the hydrolytic or photolytic stability of this compound be systematically evaluated?
A:
- Forced Degradation Studies :
- Mass Spectral Fragmentation : HRMS/MS to identify degradation byproducts (e.g., loss of ethyl groups or ring opening) .
Advanced Computational Design
Q. Q7: How can AI-driven platforms enhance the design of derivatives with improved properties?
A:
- Generative Models : Train neural networks on existing oxadiazepine datasets to propose novel derivatives with optimized logP or binding affinity .
- Reaction Prediction Tools : Use software like ChemAxon or ICReDD’s quantum-chemical workflows to predict feasible synthetic routes .
- Multi-Objective Optimization : Combine genetic algorithms with DFT to balance solubility, stability, and activity .
Reproducibility Challenges
Q. Q8: What steps mitigate batch-to-batch variability in synthesis?
A:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Design of Experiments (DoE) : Use factorial designs (e.g., 3 factors) to optimize solvent ratios, temperature, and catalyst loading .
- Purification Protocols : Standardize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization (DMF/EtOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
